1-Bromo-2-(bromomethyl)butane
CAS No.: 28148-05-2
Cat. No.: VC7878100
Molecular Formula: C5H10Br2
Molecular Weight: 229.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28148-05-2 |
|---|---|
| Molecular Formula | C5H10Br2 |
| Molecular Weight | 229.94 g/mol |
| IUPAC Name | 1-bromo-2-(bromomethyl)butane |
| Standard InChI | InChI=1S/C5H10Br2/c1-2-5(3-6)4-7/h5H,2-4H2,1H3 |
| Standard InChI Key | XFGAIQYQWGRYSL-UHFFFAOYSA-N |
| SMILES | CCC(CBr)CBr |
| Canonical SMILES | CCC(CBr)CBr |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The systematic name 1-bromo-2-(bromomethyl)butane reflects its branched alkane structure. The primary carbon chain consists of four carbons (butane), with a bromine atom at position 1 and a bromomethyl () group at position 2 . The molecular geometry is tetrahedral around each carbon, with bond angles approximating . The presence of two electronegative bromine atoms induces polarity, influencing its solubility and reactivity .
Spectroscopic Identification
-
NMR Spectroscopy: NMR would display distinct signals for the methylene protons adjacent to bromine atoms ( ppm) and the methyl groups ( ppm).
-
Mass Spectrometry: The molecular ion peak at corresponds to the molecular weight, with fragmentation patterns showing losses of Br () and () .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via bromination of 2-methylbutane using bromine () in the presence of Lewis acid catalysts like or . A two-step process is often employed:
-
Initial Bromination: Free radical bromination at the methyl group yields 2-(bromomethyl)butane.
-
Secondary Bromination: Electrophilic substitution at the terminal carbon introduces the second bromine atom .
Reaction conditions (temperature: , solvent: ) are optimized to minimize polybromination byproducts. Typical yields range from 72% to 87%, depending on stoichiometric control .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to enhance heat dissipation and selectivity. Process parameters include:
| Parameter | Value |
|---|---|
| Temperature | |
| Pressure | 1–2 atm |
| Catalyst Loading | 5–10 mol% |
| Residence Time | 2–4 hours |
Post-synthesis purification via fractional distillation achieves >95% purity, critical for pharmaceutical applications .
Physicochemical Properties
Thermodynamic and Physical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 230 Da | |
| Density | ||
| Boiling Point | ||
| Melting Point | ||
| LogP (Partition Coeff.) | 3.2 | |
| Refractive Index |
The compound’s high density and moderate boiling point reflect strong van der Waals interactions due to bromine’s polarizability .
Solubility and Reactivity
-
Solubility: Miscible with organic solvents (e.g., chloroform, diethyl ether); sparingly soluble in water () .
-
Reactivity: Undergoes nucleophilic substitution (SN2) at the primary bromine and elimination (E2) under basic conditions to form alkenes.
Chemical Reactions and Mechanistic Pathways
Nucleophilic Substitution
The primary bromine atom at position 1 is highly susceptible to SN2 displacement. For example, reaction with yields 2-(bromomethyl)butanol:
Secondary reactions at the bromomethyl group require harsher conditions (e.g., , ).
Elimination Reactions
Treatment with strong bases like induces dehydrohalogenation, producing 1-pentene derivatives:
The Zaitsev product (more substituted alkene) predominates due to steric effects.
Oxidation and Functionalization
Oxidation with under acidic conditions converts the compound to a ketone:
This reactivity enables its use in synthesizing carbonyl-containing pharmaceuticals.
Applications in Scientific Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor to antipsychotic agents (e.g., haloperidol derivatives) and antiviral drugs. Its dual bromine atoms allow sequential functionalization, enabling complex molecular architectures.
Polymer Chemistry
In copolymerization with ethylene, it introduces cross-linking sites, enhancing thermal stability in polyethylene derivatives .
Agrochemical Development
Derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS), a key enzyme in plant biosynthesis.
Comparative Analysis with Analogous Compounds
| Compound | Molecular Formula | Reactivity Index | Applications |
|---|---|---|---|
| 1-Bromo-2-methylbutane | 1.2 | Solvent, Grignard reagent | |
| 1,2-Dibromobutane | 3.8 | Polymer cross-linker | |
| 1-Bromo-3-chloropropane | 2.5 | Pharmaceutical intermediate |
The higher reactivity index of 1-bromo-2-(bromomethyl)butane () underscores its versatility in multi-step syntheses .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume